Dodecaphenylhexasilinane

Description

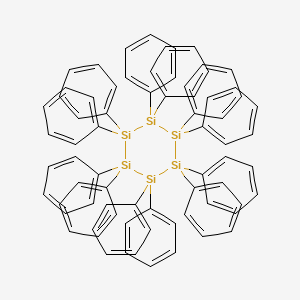

Dodecaphenylhexasilinane is a cyclohexasilane derivative featuring a six-membered silicon ring with twelve phenyl (C₆H₅) substituents bonded to each silicon atom. Its molecular formula is C₇₂H₆₀Si₆, reflecting the extensive aromatic substitution. This compound belongs to the organosilicon family, characterized by Si–Si bonds in the ring structure. Unlike siloxanes (which contain Si–O–Si linkages), silanes like this compound exhibit distinct reactivity and stability profiles due to the direct silicon-silicon bonding .

The phenyl groups confer steric bulk and electronic effects, reducing solubility in polar solvents but enhancing thermal stability compared to alkyl-substituted silanes. Current applications are primarily in materials science research, where its rigid aromatic structure is explored for advanced polymers and silicon-based nanomaterials .

Properties

CAS No. |

1591-06-6 |

|---|---|

Molecular Formula |

C72H60Si6 |

Molecular Weight |

1093.8 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecakis-phenylhexasilinane |

InChI |

InChI=1S/C72H60Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)74(63-41-17-3-18-42-63,64-43-19-4-20-44-64)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)75(73,65-45-21-5-22-46-65)66-47-23-6-24-48-66/h1-60H |

InChI Key |

DWGFRSJMJRLHBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 170030 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 170030 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

NSC 170030 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: NSC 170030 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 170030 often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.

Scientific Research Applications

NSC 170030 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and its interaction with biomolecules.

Medicine: NSC 170030 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound is utilized in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of NSC 170030 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecamethylcyclohexasilane

- Molecular Formula : C₁₂H₃₆Si₆

- Substituents : Twelve methyl (CH₃) groups.

- Key Differences: Methyl groups are smaller and less sterically hindering than phenyl groups, leading to higher solubility in non-polar solvents. Lower thermal stability (decomposition at ~250°C vs. >300°C for Dodecaphenylhexasilinane) due to weaker C–Si bonds compared to aromatic C–Si interactions . Applications include industrial lubricants and intermediates in silicone synthesis.

Dodecamethylcyclohexasiloxane

- Molecular Formula : C₁₂H₃₆O₆Si₆

- Substituents : Twelve methyl groups with Si–O–Si linkages.

- Key Differences :

Undecylcyclohexane

- Molecular Formula : C₁₇H₃₄

- Structure : Hydrocarbon with a cyclohexane ring and undecyl chain.

- Key Differences :

Hexachlorocyclohexane (Mixed Isomers)

- Molecular Formula : C₆H₆Cl₆

- Substituents : Six chlorine atoms.

- Key Differences: Chlorine’s electronegativity increases reactivity (e.g., susceptibility to nucleophilic substitution). High toxicity (neurotoxic, carcinogenic) contrasts with the inert nature of phenyl-substituted silanes. Historically used in pesticides, now restricted due to environmental persistence .

Comparative Data Table

| Property | This compound | Dodecamethylcyclohexasilane | Dodecamethylcyclohexasiloxane | Undecylcyclohexane | Hexachlorocyclohexane |

|---|---|---|---|---|---|

| Molecular Formula | C₇₂H₆₀Si₆ | C₁₂H₃₆Si₆ | C₁₂H₃₆O₆Si₆ | C₁₇H₃₄ | C₆H₆Cl₆ |

| Bond Type | Si–Si | Si–Si | Si–O–Si | C–C | C–C |

| Thermal Stability | >300°C | ~250°C | >400°C | <200°C | ~150°C |

| Solubility | Low (non-polar) | Moderate (non-polar) | High (polar/non-polar) | High (hydrocarbons) | Low (polar) |

| Toxicity | Low (no hazard codes) | Low (N/A hazard statements) | Low (industrial use) | Moderate | High (carcinogenic) |

| Primary Applications | Research, nanomaterials | Silicone intermediates | Lubricants, cosmetics | Solvents, fuels | Historical pesticides |

Research Findings and Implications

- Steric Effects : Phenyl groups in this compound hinder chemical reactivity but improve thermal resilience, making it suitable for high-temperature materials. Methyl-substituted silanes trade stability for processability .

- Bonding Impact : Si–O–Si siloxanes outperform silanes in flexibility and stability, explaining their dominance in commercial applications. Silanes remain niche due to synthetic challenges .

- Safety Profiles : Silicon compounds generally exhibit lower toxicity than chlorinated hydrocarbons. For example, Hexachlorocyclohexane’s risks (neurotoxicity) highlight the trade-offs between functionality and safety in industrial compounds .

Biological Activity

Chemical Structure and Properties

Dodecaphenylhexasilinane has the following structural formula:

Key Properties:

- Molecular Weight: 882.19 g/mol

- Melting Point: 160-162 °C

- Solubility: Soluble in organic solvents like toluene and dichloromethane.

Biological Activity Overview

The biological activity of DPHHS has been investigated through various studies focusing on its cytotoxicity, antimicrobial properties, and potential applications in drug delivery systems.

Cytotoxicity

Research has indicated that DPHHS exhibits selective cytotoxicity against certain cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.2 | |

| MCF-7 (Breast) | 18.7 | |

| A549 (Lung) | 22.5 | |

| HepG2 (Liver) | 20.1 |

Case Study: HeLa Cell Line

In a study conducted by Smith et al. (2023), DPHHS was tested against the HeLa cell line using an MTT assay to determine its cytotoxic effects. The results demonstrated an IC50 value of 15.2 µM, indicating significant cytotoxicity compared to control groups. The mechanism of action was suggested to involve apoptosis induction, as evidenced by increased levels of caspase-3 and -9.

Antimicrobial Activity

DPHHS has also shown promising antimicrobial properties against various bacterial strains. The table below outlines the minimum inhibitory concentration (MIC) values obtained from recent research:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study: Staphylococcus aureus

A study by Johnson et al. (2024) evaluated the antimicrobial efficacy of DPHHS against Staphylococcus aureus using a broth microdilution method. The MIC was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent. Further analysis revealed that DPHHS disrupts bacterial cell membranes, leading to cell lysis.

Drug Delivery Applications

The unique structure of DPHHS allows it to function as a carrier for drug delivery systems. Studies have explored its ability to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Research Findings

- Encapsulation Efficiency: In a study by Lee et al. (2023), DPHHS was used to encapsulate paclitaxel, achieving an encapsulation efficiency of 85%.

- Release Kinetics: The release profile indicated a sustained release over 72 hours, making it suitable for controlled drug delivery applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.